Phosphoglucose

描述

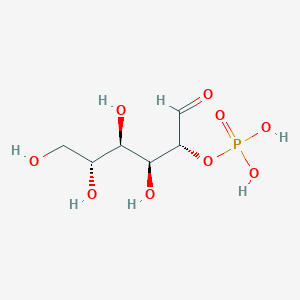

Structure

3D Structure

属性

IUPAC Name |

[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(9)5(10)6(11)4(2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXZONVFWYCRPT-JGWLITMVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)OP(=O)(O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Enzymatic Interconversion of Phosphoglucose Isomers

Phosphoglucose Isomerase (PGI) Activity and Glucose-6-Phosphate/Fructose-6-Phosphate (B1210287) Equilibrium

This compound Isomerase is a ubiquitous, dimeric enzyme that facilitates the reversible isomerization of the aldose G6P to the ketose F6P. nih.govebi.ac.uk The direction of this equilibrium reaction is dictated by the relative cellular concentrations of the substrate and product. proteopedia.orgiucr.org The reaction is near equilibrium under typical physiological conditions, with a standard free energy change (ΔG°′) that is close to zero, allowing the reaction to proceed in either the glycolytic or gluconeogenic direction based on the metabolic needs of the cell. youtube.com For instance, the equilibrium constant for the conversion of glucose-6-phosphate to fructose-6-phosphate is approximately 0.41. chegg.comchegg.com

The three-dimensional structure of PGI has been extensively studied, providing significant insights into its catalytic mechanism. PGI typically exists as a homodimer, with each monomer having a molecular mass of about 55 kDa. proteopedia.org The structure is highly conserved across different species, from bacteria to humans. proteopedia.orgnih.gov

X-ray crystallography has revealed the detailed architecture of PGI from various organisms, including rabbit, human, and Mycobacterium tuberculosis. nih.govnih.govnih.gov These structures show that each monomer is composed of two domains, a large domain and a small domain, both exhibiting an α/β folding pattern. nih.gov The active site is located in a cleft between these two domains and is highly conserved. proteopedia.orgnih.gov Key amino acid residues within the active site that are crucial for catalysis have been identified through structural and biochemical studies. proteopedia.orgpnas.org

Table 1: Key Active Site Residues of this compound Isomerase and Their Proposed Functions

| Residue | Proposed Function in Catalysis | Supporting Evidence |

|---|---|---|

| Glu357 | Acts as the catalytic base, abstracting a proton from C2 of G6P and transferring it to C1 of F6P. researchgate.netnih.gov | Crystal structures with substrate analogs and inhibitors show its proximity to the substrate. pnas.orgnih.gov |

| His388 | Proposed to act as an acid catalyst, facilitating the opening of the pyranose ring of G6P. proteopedia.orgresearchgate.net | Structural analyses of PGI complexed with fructose-6-phosphate suggest its role in ring opening. pnas.org |

| Lys518 | Also implicated in the ring-opening step, acting as an enzymatic acid. proteopedia.org | Some proposed mechanisms suggest its involvement in catalyzing ring opening. proteopedia.org |

| Arg272 | Helps to stabilize the negatively charged enediol intermediate. pnas.org | Observed in crystal structures to interact with inhibitor molecules that mimic the reaction intermediate. pnas.org |

The binding of a substrate or inhibitor to the active site of PGI induces significant conformational changes in the enzyme. iucr.orgnih.gov These movements are essential for properly positioning the substrate for catalysis and for shielding the reaction from the solvent. researchgate.net Upon ligand binding, specific regions of the enzyme, including loops containing residues 209-215, 245-259, and 385-389, move to create a more compact active site. nih.govresearchgate.net Additionally, a helix containing residues 513-521 has been observed to move toward the bound substrate, a conformational change thought to be important between the ring-opening and isomerization steps. nih.gov These induced-fit movements ensure the precise alignment of catalytic residues with the substrate. nih.gov

Catalytic Mechanism of Aldose-Ketose Isomerization

The isomerization step itself proceeds through a proton transfer mechanism. nih.gov In the conversion of G6P to F6P, a catalytic base in the active site, widely accepted to be the carboxylate side chain of a glutamate (B1630785) residue (Glu357), abstracts a proton from the C2 carbon of G6P. researchgate.netnih.gov This same residue then acts as an acid to donate a proton to the C1 carbon of the intermediate to form F6P. proteopedia.orgresearchgate.net The involvement of an enzymatic base that exchanges protons with the solvent has been confirmed by experiments showing that the reaction in the presence of deuterated or tritiated water leads to the incorporation of the isotope into the product. stackexchange.com

The abstraction of the proton from C2 of G6P leads to the formation of a planar cis-enediol or enediolate intermediate. ebi.ac.ukresearchgate.netstackexchange.com This high-energy intermediate is stabilized by interactions with active site residues, such as Arg272. pnas.org The formation of this intermediate is a common feature in aldose-ketose isomerizations. wou.edu The subsequent reprotonation at C1 by the same catalytic residue completes the isomerization to the open-chain form of fructose-6-phosphate, which then undergoes ring closure to yield the final product. researchgate.netuwec.edu The use of stable analogs of the cis-enediol intermediate, such as 5-phospho-D-arabinonohydroxamic acid, as potent inhibitors has provided strong evidence for this proposed mechanism. pnas.orgnih.govnih.gov

Kinetic Properties and Substrate Specificity of PGI Isoforms

This compound isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), is a dimeric enzyme that catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P). ebi.ac.ukwikipedia.org This reaction is a critical step in both glycolysis and gluconeogenesis. nih.gov The kinetic properties of PGI can vary between its isoforms and can be influenced by post-translational modifications.

PGI primarily exhibits high specificity for glucose-6-phosphate and fructose-6-phosphate. The enzyme first catalyzes the opening of the hexose (B10828440) ring, followed by the isomerization via a cis-enediol intermediate. ebi.ac.ukwikipedia.org The catalytic process involves several key residues, including a histidine and a lysine (B10760008) for ring opening, and a glutamate that acts as the catalytic base to abstract a proton and form the enediolate intermediate. ebi.ac.ukwikipedia.org

The activity and kinetic properties of PGI can be modulated. For instance, phosphorylation of human PGI at Serine-185 by protein kinase CK2 has been shown to affect the allosteric kinetic properties of the enzyme, leading to a less active form. nih.gov Mutating this serine to mimic phosphorylation (S185D or S185E) resulted in decreased enzymatic activity, while a non-phosphorylatable mutant (S185A) retained full activity. nih.gov This suggests that phosphorylation plays a role in the biological regulation of this key enzyme in glucose metabolism. nih.gov

Different isoforms of PGI, such as GPI-A (muscle) and GPI-B (liver) in the teleost fish Fundulus heteroclitus, exhibit distinct kinetic parameters, reflecting their adaptation to the metabolic needs of specific tissues.

| Parameter | GPI-A (Muscle) | GPI-B (Liver) |

|---|---|---|

| Km for G6P (mM) | 0.12 | 0.07 |

| Km for F6P (mM) | 0.04 | 0.02 |

Phosphoglucomutase (PGM) Activity and Glucose-1-Phosphate/Glucose-6-Phosphate Interconversion

Phosphoglucomutase (PGM) is a crucial enzyme that facilitates the interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). wikipedia.org This reversible reaction serves as a critical link between glycogen (B147801) metabolism and glycolysis. nih.gov In glycogenolysis, PGM converts the G1P produced from glycogen breakdown into G6P, which can then enter the glycolytic pathway. wikipedia.org Conversely, during glycogenesis, PGM converts G6P into G1P, the precursor for UDP-glucose synthesis. wikipedia.org

Molecular Structure and Catalytic Sites of Phosphoglucomutase

The molecular architecture of PGM is essential for its catalytic function. The human α-PGM1, a monomeric enzyme, is composed of four distinct domains (I-IV) arranged in a heart shape. nih.gov These domains converge to form a large, central active site cleft that accommodates the this compound substrate. nih.gov

The active site contains several critical features:

A Catalytic Serine: The reaction mechanism involves a phosphorylated serine residue (Ser116 in rabbit muscle PGM, Ser117 in human PGM1) located in a flexible loop. nih.govebi.ac.uk This serine donates and reaccepts a phosphate (B84403) group during the catalytic cycle. ebi.ac.uk

A Metal Ion Cofactor: PGM requires a divalent metal ion, typically magnesium (Mg²⁺), for its activity. wikipedia.orgnih.gov The metal ion is complexed directly with the phosphate group on the active-site serine and helps to stabilize the transition state. wikipedia.orgebi.ac.uk

Substrate-Binding Residues: The active site is rich in charged polar residues that bind the negatively charged phosphosugar substrate. nih.gov Specific loops from each of the four domains contribute to catalysis: the phosphoserine loop, the magnesium-binding loop, the sugar-binding loop, and the phosphate-binding loop. nih.gov

Mechanism of Phosphate Group Transfer

The catalytic mechanism of PGM is an intramolecular phosphate transfer that proceeds through a "ping-pong" mechanism involving a glucose-1,6-bisphosphate intermediate. wikipedia.orgnih.gov

The process can be summarized in the following steps:

Phosphorylation of Substrate: The phosphorylated enzyme (E-Ser-PO₃²⁻) binds the substrate (glucose-1-phosphate). The phosphate group from the active site serine is transferred to the C6 hydroxyl group of G1P. wikipedia.orgebi.ac.uk This forms a glucose-1,6-bisphosphate (G1,6P) intermediate and leaves the enzyme in a dephosphorylated state (E-Ser-OH). wikipedia.org

Intermediate Reorientation: The G1,6P intermediate undergoes a diffusional reorientation within the active site to position its 1-phosphate group correctly relative to the dephosphorylated serine. wikipedia.orgnih.gov

Rephosphorylation of Enzyme: The phosphate group from the C1 position of the G1,6P intermediate is transferred back to the serine residue, regenerating the phosphoenzyme. wikipedia.org This releases the final product, glucose-6-phosphate. wikipedia.org

Isotopic labeling experiments have confirmed that this reaction proceeds via the G1,6P intermediate and involves the transfer of a phosphate group from the enzyme to the substrate and back. wikipedia.orgnih.gov

Isoform Diversity and Tissue-Specific Expression of PGM

In humans, the PGM family consists of several related proteins, or paralogs, encoded by different genes, including PGM1, PGM2, PGM2L1, PGM3, and PGM5. nih.gov These isoforms exhibit distinct substrate preferences and tissue-specific expression patterns, reflecting their specialized functional roles. nih.gov

PGM1: This is the predominant isoform in most cell types, accounting for about 90% of total PGM activity. nih.govwikipedia.org It plays a central role in glucose homeostasis. researchgate.net Expression of PGM1 is widespread, with particularly high levels found in the liver and skeletal muscle, tissues with significant glycogen metabolism. nih.gov

PGM2: This isoform is also widely expressed, with the highest protein levels observed in lymph nodes, retina, and spleen. nih.gov It is considered a major isozyme in red blood cells. wikipedia.org

PGM2L1: In contrast to PGM1 and PGM2, the expression of PGM2L1 appears to be more restricted, with relatively high levels found primarily in the prefrontal cortex of the brain. nih.gov

The differential expression of these paralogs allows for tissue-specific regulation of glucose phosphate metabolism. nih.gov

| Tissue | PGM1 Expression | PGM2 Expression | PGM2L1 Expression |

|---|---|---|---|

| Liver | High | Moderate | Low |

| Skeletal Muscle | High | Moderate | Low |

| Lymph Node | Moderate | High | Low |

| Brain (Prefrontal Cortex) | Moderate | Moderate | High |

| Spleen | Moderate | High | Low |

| Kidney | High (RNA) | Moderate | Low |

Iii. Integration of Phosphoglucose into Core Metabolic Pathways

Phosphoglucose in Glycolysis Initiation and Flux Regulation

The entry of glucose into the glycolytic pathway is initiated by its phosphorylation to glucose-6-phosphate (G6P). nih.gov This reaction is catalyzed by a family of enzymes known as hexokinases. wikipedia.org The process consumes one molecule of ATP and is a crucial, irreversible step under physiological conditions. nih.govkhanacademy.org This phosphorylation effectively traps glucose inside the cell, as the cell membrane is impermeable to the negatively charged G6P, ensuring it is committed to intracellular metabolism. wikipedia.orgkhanacademy.orggithub.io

There are four primary isozymes of hexokinase in mammals, designated as Hexokinase I, II, III, and IV. github.iolibretexts.org Hexokinase IV is more commonly known as glucokinase and is predominantly found in the liver and pancreatic β-cells. libretexts.orgproteopedia.org While hexokinases I-III can phosphorylate various hexose (B10828440) sugars like fructose (B13574) and mannose, glucokinase is specific to glucose. github.iolibretexts.org

The regulation of glucose phosphorylation is essential to prevent the unnecessary depletion of cellular ATP. stanford.edu The activity of hexokinases and glucokinase is controlled through distinct mechanisms.

Hexokinase Regulation: Hexokinases I, II, and III are allosterically inhibited by the product of the reaction they catalyze, glucose-6-phosphate (G6P). proteopedia.orgstanford.edulibretexts.org When G6P levels rise, it binds to the hexokinase enzyme, causing a conformational change that reduces its activity. proteopedia.org This feedback inhibition prevents the overproduction of G6P when the cell's energy needs are met and glycolysis slows down. github.iojackwestin.com

Glucokinase Regulation: Unlike other hexokinases, glucokinase (Hexokinase IV) is not inhibited by its product, G6P. wikipedia.orgnih.gov Its activity is instead regulated by the glucokinase regulatory protein (GKRP). proteopedia.orgnih.gov In the presence of high levels of fructose-6-phosphate (B1210287) (indicative of a well-fed state where glycolysis is active), GKRP binds to glucokinase and sequesters it within the nucleus, rendering it inactive. nih.govcreative-proteomics.com When glucose levels in the blood rise, glucose enters the liver cells and triggers the release of glucokinase from GKRP, allowing it to return to the cytoplasm and phosphorylate glucose. creative-proteomics.com This mechanism allows the liver to respond effectively to high blood glucose concentrations, such as after a meal. nih.govyoutube.com

The different hexokinase isozymes exhibit distinct kinetic properties and are expressed in different tissues, which allows for specialized roles in glucose metabolism. libretexts.orgbiologists.com These differences are primarily related to their affinity for glucose (measured by the Michaelis constant, Km) and their response to inhibitors.

Hexokinase I, II, and III: These isozymes have a low Km for glucose, meaning they have a high affinity and can function efficiently even at low glucose concentrations. libretexts.orgstanford.edu This makes them suitable for tissues that require a constant supply of energy, such as the brain (primarily Hexokinase I) and muscle (primarily Hexokinase II). libretexts.orgyoutube.com Their primary role is catabolic, providing G6P for energy production through glycolysis. github.iobiologists.com

Glucokinase (Hexokinase IV): This isozyme has a high Km for glucose, meaning it has a low affinity and is only significantly active when glucose concentrations are high. libretexts.orgstanford.eduyoutube.com This property allows it to act as a glucose sensor. libretexts.org In pancreatic β-cells, its activity at high glucose levels leads to ATP production, which triggers insulin (B600854) secretion. github.ionih.gov In the liver, its high capacity (Vmax) and lack of product inhibition enable the organ to take up and phosphorylate large amounts of glucose after a carbohydrate-rich meal, directing the G6P toward glycogen (B147801) synthesis for storage. github.iolibretexts.orgnih.gov

Table 1: Comparison of Hexokinase Isozymes

| Feature | Hexokinase I | Hexokinase II | Hexokinase III | Glucokinase (Hexokinase IV) |

|---|---|---|---|---|

| Primary Tissues | Brain, Red Blood Cells libretexts.org | Muscle, Adipose Tissue libretexts.org | Various Tissues libretexts.org | Liver, Pancreatic β-cells libretexts.orgproteopedia.org |

| Affinity for Glucose (Km) | Low (~0.1 mM) stanford.edu | Low (~0.1 mM) stanford.edu | Low | High (~10 mM) stanford.eduyoutube.com |

| Product Inhibition by G6P | Yes wikipedia.orgproteopedia.org | Yes biologists.com | Yes biologists.com | No wikipedia.orgnih.gov |

| Regulation | Allosteric inhibition by G6P proteopedia.org | Allosteric inhibition by G6P biologists.com | Allosteric inhibition by G6P biologists.com | Inhibition by Glucokinase Regulatory Protein (GKRP) proteopedia.orgnih.gov |

| Primary Function | Catabolic: Energy for brain biologists.com | Catabolic/Anabolic: Glycolysis and glycogen synthesis in muscle libretexts.org | Anabolic: Provides G6P for various pathways github.iobiologists.com | Glucose sensing and glycogen storage libretexts.orgnih.gov |

Once produced, glucose-6-phosphate does not remain as such if it is destined for glycolysis. It is converted into its isomer, fructose-6-phosphate (F6P), by the enzyme this compound isomerase (also known as glucose-6-phosphate isomerase). wikipedia.orgkhanacademy.orgwikipedia.org This reversible isomerization is a critical step that prepares the molecule for the subsequent, irreversible phosphorylation to fructose-1,6-bisphosphate, which is the committed step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1). wikipedia.orgwikipedia.org The reaction is often driven forward because F6P is continuously consumed by PFK-1. wikipedia.org

Glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis) are opposing pathways. To prevent a wasteful "futile cycle" where glucose is simultaneously synthesized and broken down, these pathways are reciprocally regulated. aklectures.commedschoolcoach.com This means that cellular conditions that activate one pathway tend to inhibit the other. aklectures.com The regulation occurs at the irreversible steps of glycolysis, including the phosphorylation of glucose. stanford.edu

When the cell has a high energy charge (high ATP, low AMP), glycolysis is inhibited, and gluconeogenesis is favored. aklectures.com High levels of ATP and citrate (B86180), a citric acid cycle intermediate, signal that the cell's energy needs are met. Citrate inhibits PFK-1, causing an accumulation of fructose-6-phosphate and, consequently, glucose-6-phosphate. jackwestin.com The buildup of G6P then inhibits hexokinase. jackwestin.com Conversely, in the liver, the enzyme glucose-6-phosphatase catalyzes the reverse reaction of gluconeogenesis, converting G6P back to free glucose, which can be released into the bloodstream. wikipedia.org This enzyme's activity allows the liver to buffer blood glucose levels. stanford.edu Therefore, the concentration of G6P is a key indicator that helps control the direction of flux between glycolysis and gluconeogenesis.

Glucose Phosphorylation by Hexokinases and Glucokinase

This compound in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

In addition to glycolysis, glucose-6-phosphate is the direct precursor for the pentose phosphate pathway (PPP), also known as the pentose phosphate shunt. wikipedia.orgfrontiersin.org This pathway branches from glycolysis at the level of G6P and runs in parallel in the cytosol. frontiersin.org The PPP is a major anabolic pathway responsible for producing two critical cellular components: NADPH and pentose sugars. frontiersin.orgnih.gov

The first and rate-limiting step of the PPP is the irreversible dehydrogenation of glucose-6-phosphate, catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD). wikipedia.orgfrontiersin.org This reaction is the committed step for entry into the PPP and produces NADPH. frontiersin.orgkhanacademy.org

The products of the PPP have distinct and vital roles:

NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form): This molecule is the primary reducing power for the cell, essential for protecting against oxidative damage from reactive oxygen species and for reductive biosynthetic reactions, such as fatty acid and steroid synthesis. frontiersin.orgmedlineplus.gov

Ribose-5-phosphate (B1218738): This five-carbon sugar is a crucial precursor for the synthesis of nucleotides, the building blocks of DNA and RNA, as well as coenzymes like ATP and NADH. wikipedia.orgmedlineplus.gov

The decision for G6P to enter glycolysis or the PPP is based on the cell's immediate needs. wikipedia.org If the cell requires more ATP, G6P is channeled into glycolysis. If the cell needs NADPH or is rapidly dividing and requires nucleotide precursors for DNA replication, G6P is directed into the pentose phosphate pathway. wikipedia.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Glucose-6-phosphate | G6P |

| Fructose-6-phosphate | F6P |

| Adenosine (B11128) triphosphate | ATP |

| Adenosine diphosphate (B83284) | ADP |

| Nicotinamide (B372718) adenine dinucleotide phosphate | NADPH |

| Glucose | |

| Pyruvate (B1213749) | |

| Fructose | |

| Mannose | |

| Fructose-1,6-bisphosphate | F1,6BP |

| Citrate | |

| Ribose-5-phosphate | |

| 6-phosphogluconate | |

| Dihydroxyacetone phosphate | DHAP |

| Glyceraldehyde-3-phosphate | G3P |

| Glucose-1-phosphate | G1P |

| Fructose-1-phosphate | F1P |

| Nicotinamide adenine dinucleotide | NADH |

| Guanosine triphosphate | GTP |

| Alanine | |

| Xylulose 5-phosphate | |

| Ribulose-5-phosphate | |

| 6-phosphogluconolactone | 6PGL |

| UDP-N-acetylglucosamine | |

| Glutamine | |

| 5-phospho-ribosyl-1-pyrophosphate | PRPP |

| Cyclic AMP | cAMP |

| Oxaloacetate | OAA |

| Phosphoenolpyruvate (B93156) | PEP |

| 3-phosphoglycerate | 3PG |

| 2-phosphoglycerate | 2PG |

| 1,3-bisphosphoglycerate | 1,3BPG |

| Deoxyribonucleic acid | DNA |

| Ribonucleic acid | RNA |

| Orthophosphate | Pi |

| 2-deoxyglucose | |

| Sorbitol | |

| Glucosamine | |

| N-acetylglucosamine | |

| Hexose-6-phosphate | H6P |

| Oxidized glutathione (B108866) | GSSG |

| Reduced glutathione | GSH |

| Reactive oxygen species | ROS |

| Carbon dioxide | CO2 |

Oxidative Branch Initiation via Glucose-6-Phosphate Dehydrogenase

The entry of glucose-6-phosphate into the pentose phosphate pathway (PPP) is initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PDH), which catalyzes the first committed step of the oxidative branch. rose-hulman.edu This reaction involves the oxidation of glucose-6-phosphate at the C1 position, leading to the formation of 6-phosphoglucono-δ-lactone and the concomitant reduction of NADP+ to NADPH. rose-hulman.edu This step is the primary regulatory point for the entire pathway. rose-hulman.edu The product, 6-phosphoglucono-δ-lactone, is subsequently hydrolyzed to 6-phosphogluconate by the enzyme gluconolactonase.

A primary function of the oxidative branch of the pentose phosphate pathway is the production of nicotinamide adenine dinucleotide phosphate (NADPH). rose-hulman.edu NADPH serves as the principal reducing agent in a variety of anabolic processes, including the synthesis of fatty acids and cholesterol. rose-hulman.edu Furthermore, NADPH is crucial for maintaining cellular redox homeostasis. It is the necessary cofactor for the enzyme glutathione reductase, which maintains a high concentration of the reduced form of glutathione. Reduced glutathione is essential for protecting the cell from oxidative damage by detoxifying reactive oxygen species. Tissues with significant biosynthetic activity, such as the liver and steroidogenic tissues, as well as red blood cells which are under high oxidative stress, exhibit high levels of pentose phosphate pathway activity. rose-hulman.edu

The flow of glucose-6-phosphate into the oxidative portion of the pentose phosphate pathway is primarily regulated by the activity of glucose-6-phosphate dehydrogenase (G6PDH). rose-hulman.edu The activity of this enzyme is largely controlled by the intracellular ratio of NADP+ to NADPH. rose-hulman.edu High levels of NADP+ allosterically stimulate G6PDH, thereby increasing the flux through the PPP to produce more NADPH. rose-hulman.edu Conversely, high concentrations of NADPH act as a competitive inhibitor of G6PDH, slowing down the pathway when the demand for NADPH is low. rose-hulman.edu In addition to this direct regulation, the hormone insulin can increase the synthesis of G6PDH, leading to increased NADPH production to support the anabolic processes stimulated by insulin. rose-hulman.edu

Non-Oxidative Branch Metabolite Interconversions

The non-oxidative branch of the pentose phosphate pathway consists of a series of reversible sugar-phosphate interconversions. These reactions are catalyzed by the enzymes transketolase and transaldolase. This branch of the pathway can operate independently of the oxidative branch and serves to convert pentose phosphates back into glycolytic intermediates or to generate pentose phosphates from glycolytic intermediates. The reversibility of these reactions allows the pathway to adapt to the specific metabolic needs of the cell. rose-hulman.edu

A key product of the pentose phosphate pathway is ribose-5-phosphate, which is a direct precursor for the de novo synthesis of nucleotides and nucleic acids (DNA and RNA). rose-hulman.edu Ribose-5-phosphate is formed from the oxidative decarboxylation of 6-phosphogluconate or can be generated from the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate through the non-oxidative reactions. The ability of cells to synthesize ribose-5-phosphate is essential for cell growth, division, and the synthesis of coenzymes such as ATP, NAD+, FAD, and coenzyme A.

The non-oxidative branch of the pentose phosphate pathway is intricately linked with glycolysis through the sharing of intermediates. The enzymes transketolase and transaldolase catalyze the conversion of pentose phosphates (ribose-5-phosphate, xylulose-5-phosphate) into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. openaccessjournals.com This connection provides a mechanism for the metabolic utilization of five-carbon sugars derived from the diet or from nucleotide degradation. Conversely, it allows for the synthesis of ribose-5-phosphate from glycolytic intermediates when the demand for NADPH is low, and the oxidative branch is less active. This metabolic flexibility ensures that the cell can adjust the output of the pentose phosphate pathway to meet its specific requirements for NADPH and ribose-5-phosphate. rose-hulman.edu

This compound in Glycogen Metabolism

In times of high glucose availability, glucose-6-phosphate serves as the precursor for glycogen synthesis, a process primarily occurring in the liver and muscle. wikipedia.org To be incorporated into glycogen, glucose-6-phosphate is first isomerized to glucose-1-phosphate by the enzyme phosphoglucomutase. hmdb.ca Glucose-1-phosphate is then activated to UDP-glucose by the action of UDP-glucose pyrophosphorylase, a reaction that consumes UTP. hmdb.ca Glycogen synthase then catalyzes the transfer of the glucosyl residue from UDP-glucose to the growing glycogen chain. hmdb.ca

Glucose-6-phosphate also plays a regulatory role in glycogen metabolism. It acts as an allosteric activator of glycogen synthase, promoting glycogen storage when intracellular glucose levels are high. wikipedia.orghmdb.ca Conversely, when energy is required, glycogen phosphorylase catalyzes the phosphorolytic cleavage of glycogen to release glucose-1-phosphate, which can then be converted back to glucose-6-phosphate to enter glycolysis. wikipedia.org

Glycogenesis: Conversion of Glucose-6-Phosphate to Glucose-1-Phosphate for Glycogen Synthesis

When blood glucose levels are high, the body stores excess glucose as glycogen in the liver and muscles. ebi.ac.ukwikipedia.org This process, known as glycogenesis, begins with the conversion of glucose-6-phosphate to glucose-1-phosphate. This isomerization is a crucial preparatory step for the synthesis of glycogen. ebi.ac.ukwikipedia.orgontosight.ai The enzyme responsible for this reversible reaction is phosphoglucomutase. ebi.ac.ukwikipedia.orgontosight.ai It facilitates the transfer of a phosphate group from the 6-carbon to the 1-carbon of glucose. ebi.ac.ukwikipedia.org

Role of UDP-Glucose Pyrophosphorylase

Following the formation of glucose-1-phosphate, the next key step is its activation. This is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). libretexts.orgnumberanalytics.com UGPase facilitates a reaction between glucose-1-phosphate and uridine (B1682114) triphosphate (UTP), resulting in the formation of UDP-glucose and pyrophosphate. libretexts.orgnumberanalytics.comlibretexts.org This reaction is vital as UDP-glucose is the immediate donor of glucose residues for glycogen synthesis. numberanalytics.comnih.gov The energy for this reaction is provided by the subsequent hydrolysis of pyrophosphate, which drives the synthesis of UDP-glucose forward. libretexts.orgyoutube.com

Glycogen Synthase Activity and Glycosidic Linkage Formation

The central enzyme in the elongation of glycogen chains is glycogen synthase. libretexts.orgbasicmedicalkey.com This enzyme transfers the glucosyl unit from UDP-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α-1,4-glycosidic bond. libretexts.orglibretexts.orgwikipedia.org It's important to note that glycogen synthase can only add to an existing chain of at least four glucose residues; it cannot initiate a new chain. libretexts.orgupr.edu For new glycogen molecules to be formed, a primer is required, which is provided by the protein glycogenin. libretexts.orglibretexts.org To create the characteristic branched structure of glycogen, another enzyme, the glycogen branching enzyme, is required. libretexts.orglibretexts.org This enzyme transfers a segment of about 7 glucose residues from the end of a linear glycogen chain to an internal glucose residue, creating an α-1,6-glycosidic bond. libretexts.orgwikipedia.org This branching increases the solubility of glycogen and creates more non-reducing ends for both synthesis and degradation. wikipedia.orgupr.edu

Glycogenolysis: Generation of Glucose-1-Phosphate and Subsequent Conversion to Glucose-6-Phosphate

During periods of fasting or increased energy demand, stored glycogen is broken down to release glucose in a process called glycogenolysis. nih.govnih.gov This process is not the simple reversal of glycogenesis but involves a distinct set of enzymes. The primary product of glycogenolysis is glucose-1-phosphate. nih.govnih.gov

Glycogen Phosphorylase Action and Regulatory Mechanisms

The key regulatory enzyme in glycogenolysis is glycogen phosphorylase. nih.govwikipedia.org It catalyzes the phosphorolytic cleavage of the α-1,4-glycosidic bonds from the non-reducing ends of the glycogen chains, releasing glucose-1-phosphate. nih.govwikipedia.orgproteopedia.org This process continues until the enzyme approaches an α-1,6 branch point, typically stopping four glucose residues away. wikipedia.orgproteopedia.orglibretexts.org The activity of glycogen phosphorylase is tightly regulated by both allosteric effectors and covalent modification (phosphorylation). nih.govwikipedia.org Hormones like glucagon (B607659) and epinephrine (B1671497) trigger a phosphorylation cascade that activates glycogen phosphorylase, stimulating glycogen breakdown. nih.govlibretexts.org

Debranching Enzyme Function

To allow for the complete degradation of glycogen, the branch points must be resolved. This is accomplished by the debranching enzyme, a bifunctional protein with two distinct catalytic activities: transferase and glucosidase. libretexts.orgwikipedia.org The transferase activity moves a block of three glucose residues from the branch to the non-reducing end of a nearby chain. nih.govwikipedia.org The single remaining glucose residue at the α-1,6 branch point is then cleaved by the α-1,6-glucosidase activity of the debranching enzyme, releasing free glucose. nih.govwikipedia.org This leaves a linear chain that can again be acted upon by glycogen phosphorylase. wikipedia.org

Dynamic Equilibrium between Glycogen Synthesis and Degradation

The synthesis and breakdown of glycogen are reciprocally regulated to maintain glucose homeostasis. nih.goviomcworld.com When one pathway is active, the other is inhibited. This ensures that the body does not simultaneously synthesize and degrade glycogen, which would be a futile cycle. The key enzymes, glycogen synthase and glycogen phosphorylase, are the primary targets for this regulation. nih.gov Their activities are controlled by hormones such as insulin, glucagon, and epinephrine, as well as by allosteric effectors like ATP, AMP, and glucose-6-phosphate. libretexts.orgslideshare.netfrontiersin.org This intricate control system allows for a dynamic equilibrium, where the rates of glycogenesis and glycogenolysis are adjusted to meet the metabolic needs of the body. frontiersin.orgresearchgate.net

| Enzyme | Pathway | Substrate(s) | Product(s) | Function |

| Phosphoglucomutase | Glycogenesis & Glycogenolysis | Glucose-6-phosphate | Glucose-1-phosphate | Interconverts G6P and G1P ebi.ac.ukwikipedia.orgontosight.ai |

| UDP-Glucose Pyrophosphorylase | Glycogenesis | Glucose-1-phosphate, UTP | UDP-glucose, Pyrophosphate | Activates glucose for glycogen synthesis libretexts.orgnumberanalytics.com |

| Glycogen Synthase | Glycogenesis | UDP-glucose, Glycogen (n) | Glycogen (n+1), UDP | Elongates glycogen chains with α-1,4 linkages libretexts.orglibretexts.orgbasicmedicalkey.com |

| Glycogen Branching Enzyme | Glycogenesis | Linear glycogen chain | Branched glycogen chain | Creates α-1,6 branches libretexts.orgwikipedia.org |

| Glycogen Phosphorylase | Glycogenolysis | Glycogen, Inorganic phosphate | Glucose-1-phosphate, Glycogen (n-1) | Cleaves α-1,4 linkages from non-reducing ends nih.govwikipedia.orgproteopedia.org |

| Debranching Enzyme (Transferase) | Glycogenolysis | Branched glycogen | Linearized glycogen chain | Transfers a block of 3 glucose residues nih.govwikipedia.org |

| Debranching Enzyme (Glucosidase) | Glycogenolysis | Glycogen with single glucose branch | Free glucose, Linear glycogen | Cleaves α-1,6 linkage nih.govwikipedia.org |

Connections to Other Carbohydrate Metabolic Pathways

This compound, primarily in the form of glucose-6-phosphate (G6P), stands at a critical metabolic crossroads, linking glycolysis to several other essential biosynthetic pathways. Its fate is not limited to energy production through glycolysis but extends to the synthesis of lipids and complex amino sugars, demonstrating its central role in cellular anabolic and catabolic processes. nih.govnih.gov

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, with acetyl-CoA serving as the fundamental building block. This compound is a key contributor to this pathway, providing both the carbon skeletons for fatty acid chains and the necessary reducing equivalents for the synthetic reactions. nih.govresearchgate.net

The journey from this compound to fatty acids involves multiple interconnected pathways. When cellular energy levels are high, intermediates from glucose metabolism are redirected towards storage in the form of lipids.

Provision of Acetyl-CoA: Glucose-6-phosphate is metabolized through glycolysis to produce pyruvate. Pyruvate then enters the mitochondria and is converted to citrate within the tricarboxylic acid (TCA) cycle. In states of energy surplus, this citrate is exported from the mitochondria into the cytoplasm. researchgate.net In the cytoplasm, the enzyme ATP-citrate lyase cleaves citrate to generate acetyl-CoA, the direct substrate for fatty acid synthesis. researchgate.net

Generation of NADPH: The pentose phosphate pathway (PPP), a branch off glycolysis that begins with glucose-6-phosphate, is the primary source of the reducing agent NADPH (nicotinamide adenine dinucleotide phosphate) in the cytoplasm. nih.govresearchgate.net The synthesis of fatty acid chains by the enzyme fatty acid synthase (FASN) is a highly reductive process that requires a substantial supply of NADPH. researchgate.net Therefore, the flux of G6P through the PPP is critical for sustaining DNL.

The following table summarizes the key molecular contributions of this compound to de novo lipogenesis.

| Molecule Derived from this compound | Contributing Pathway | Role in De Novo Lipogenesis |

| Acetyl-CoA | Glycolysis & TCA Cycle | The primary two-carbon building block for fatty acid chain elongation. researchgate.net |

| NADPH | Pentose Phosphate Pathway | Provides the reducing power required for the reductive steps in fatty acid synthesis catalyzed by Fatty Acid Synthase (FASN). nih.govresearchgate.net |

| Glycerol-3-Phosphate | Glycolysis | Provides the glycerol (B35011) backbone required for the esterification of newly synthesized fatty acids into triacylglycerides (TAGs) for storage. researchgate.net |

The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that utilizes a small fraction of the glucose entering the cell to produce essential amino sugars. nih.gov This pathway is directly linked to glycolysis via fructose-6-phosphate, an isomer of glucose-6-phosphate. frontiersin.orgnih.gov The HBP functions as a nutrient-sensing pathway, integrating cellular metabolism of glucose, amino acids, fatty acids, and nucleotides. frontiersin.org

The entry point into the HBP involves the following key steps:

Isomerization: Glucose-6-phosphate is converted to fructose-6-phosphate by the enzyme this compound isomerase (PGI), a reaction shared with the glycolytic pathway. nih.govfrontiersin.org

Diversion from Glycolysis: While the majority of fructose-6-phosphate continues down the glycolytic path, approximately 2-5% is shunted into the HBP. nih.govresearchgate.net

The First Committed Step: The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate and glutamate (B1630785). frontiersin.orgebi.ac.uk This irreversible reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.netphysiology.org

The end product of the HBP is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a high-energy activated sugar. frontiersin.orgphysiology.org UDP-GlcNAc is the essential substrate for N-linked and O-linked glycosylation, which are critical post-translational modifications that affect the function, stability, and localization of a vast number of cellular proteins. nih.govresearchgate.net

The table below outlines the initial enzymatic steps that connect this compound metabolism to the hexosamine biosynthesis pathway.

| Step | Substrate(s) | Product(s) | Enzyme | Significance |

| 1 | Glucose-6-Phosphate | Fructose-6-Phosphate | This compound Isomerase (PGI) | Connects glycolysis to the HBP. nih.govfrontiersin.org |

| 2 | Fructose-6-Phosphate, Glutamine | Glucosamine-6-Phosphate, Glutamate | Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) | The first committed and rate-limiting step of the HBP. researchgate.netphysiology.org |

| 3 | Glucosamine-6-Phosphate, Acetyl-CoA | N-acetylglucosamine-6-Phosphate (GlcNAc-6P) | Glucosamine-6-Phosphate N-acetyltransferase (GNA) | Incorporates an acetyl group from fatty acid metabolism. researchgate.net |

| 4 | N-acetylglucosamine-6-Phosphate | N-acetylglucosamine-1-Phosphate (GlcNAc-1P) | N-acetylglucosamine-phosphate mutase (AGM/PGM3) | Prepares the molecule for activation. frontiersin.orgresearchgate.net |

| 5 | N-acetylglucosamine-1-Phosphate, Uridine Triphosphate (UTP) | UDP-N-acetylglucosamine (UDP-GlcNAc), Pyrophosphate | UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | Produces the final activated sugar nucleotide for glycosylation reactions. frontiersin.orgresearchgate.net |

Iv. Regulatory Mechanisms Governing Phosphoglucose Metabolism

Allosteric Regulation of Key Enzymes

Allosteric regulation involves the binding of effector molecules to sites distinct from the active site, inducing conformational changes that alter enzyme activity. This mechanism provides rapid feedback control, allowing cells to fine-tune metabolic flux in response to immediate intracellular conditions.

Glucose-6-phosphate (G6P), the initial product of glucose phosphorylation, serves as a critical allosteric regulator. In many pathways, G6P acts as a feedback inhibitor, signaling sufficient glucose phosphorylation and slowing down upstream processes. For instance, G6P allosterically inhibits glycogen (B147801) phosphorylase (GP), the enzyme responsible for glycogen breakdown, thereby preventing the simultaneous synthesis and degradation of glycogen researchgate.netscielo.bratrainceu.commdpi.com. Conversely, G6P is a potent allosteric activator of glycogen synthase (GS), promoting glycogen synthesis when glucose is abundant researchgate.netatrainceu.commdpi.comfrontiersin.orgnih.govpnas.orglu.se. This dual role ensures that G6P directs glucose flux towards storage when energy is plentiful and away from storage when energy is needed. While G6P inhibits glycogen phosphorylase, it also stimulates the dephosphorylation (inactivation) of phosphorylase-a by phosphorylase phosphatase scielo.br.

Phosphofructokinase-1 (PFK-1) is a pivotal rate-limiting enzyme in glycolysis, catalyzing the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate oup.comnih.govyoutube.comoup.comasm.org. Its activity is exquisitely sensitive to the cell's energy status:

Activators: Adenosine (B11128) monophosphate (AMP) and adenosine diphosphate (B83284) (ADP) signal a low energy state, activating PFK-1 to boost glycolysis and ATP production oup.comnih.govyoutube.comoup.comasm.orgresearchgate.net. Fructose-2,6-bisphosphate (F-2,6-BP) is the most potent allosteric activator, significantly increasing PFK-1 affinity for its substrate and overriding ATP inhibition oup.comnih.govyoutube.comoup.comasm.orgresearchgate.net.

Inhibitors: High levels of ATP indicate sufficient cellular energy and lead to allosteric inhibition of PFK-1 oup.comnih.govyoutube.comasm.orgresearchgate.net. Citrate (B86180), an intermediate of the citric acid cycle, also inhibits PFK-1, signaling that the cell's energy needs are met and that intermediates are being channeled into oxidative metabolism asm.org. Phosphoenolpyruvate (B93156) (PEP) and acyl-CoA can also inhibit PFK-1 pancreapedia.org.

Fructose-1,6-bisphosphatase (FBPase) , the key regulatory enzyme in gluconeogenesis, catalyzes the reverse reaction of PFK-1. Its activity is regulated by:

Activators: High ATP levels activate FBPase, favoring glucose synthesis justintimemedicine.com.

Inhibitors: AMP and fructose-2,6-bisphosphate (F-2,6-BP) are potent allosteric inhibitors, promoting the inactive T-state of the enzyme justintimemedicine.comdiabetesjournals.orgresearchgate.netelifesciences.orgbiologists.com. AMP and F-2,6-BP exhibit synergistic inhibitory effects elifesciences.org.

Transcriptional and Translational Control of Phosphoglucose Enzyme Expression

Beyond immediate allosteric control, cellular energy status and hormonal signals (like insulin (B600854) and glucagon) regulate the amount of this compound-metabolizing enzymes through transcriptional and translational control. Hormones influence the expression of genes encoding these enzymes, altering the cell's metabolic capacity over longer timescales.

Insulin generally promotes glucose uptake and utilization, leading to increased expression of glycolytic enzymes (e.g., hexokinase, PFK-1) and glycogen synthesis enzymes (e.g., glycogen synthase) frontiersin.orgpancreapedia.orgjustintimemedicine.com. It achieves this by influencing transcription factors such as Pdx-1, MafA, and by activating pathways like PI3k/Akt/mTOR, which can upregulate enzymes like G6Pase and PEPCK in certain contexts scielo.brpancreapedia.org.

Glucagon (B607659) , conversely, signals low blood glucose and promotes glucose production. It typically suppresses the expression of glycolytic enzymes and stimulates gluconeogenic enzymes (e.g., G6Pase, PEPCK) frontiersin.orgoup.comjustintimemedicine.comresearchgate.netembopress.orgnih.govbioscientifica.comnih.gov. Glucagon signaling often involves activating protein kinase A (PKA), which can lead to phosphorylation of transcription factors like CREB, promoting the transcription of gluconeogenic genes frontiersin.orgresearchgate.netembopress.orgnih.gov.

Transcription Factors: Numerous transcription factors play critical roles. For example, HNF4α, FoxO1, and CREB are key regulators of gluconeogenic enzymes like G6Pase and PEPCK frontiersin.orgresearchgate.netembopress.orgbioscientifica.comnih.gov. HIF-1α is a major regulator of glycolytic enzyme expression, particularly under hypoxic conditions youtube.combiologists.com. STAT3 has been implicated in the transcriptional regulation of glycogen synthase and phosphorylase nih.gov.

Post-Translational Modifications of this compound Enzymes

Enzymes involved in this compound metabolism are also subject to post-translational modifications (PTMs), primarily phosphorylation and dephosphorylation, which rapidly alter their activity, stability, or localization.

Reversible phosphorylation is a ubiquitous regulatory mechanism.

Glycogen Synthase (GS) is inactivated by phosphorylation, catalyzed by enzymes like glycogen synthase kinase-3 (GSK-3) and PKA, and activated by dephosphorylation, primarily by protein phosphatase 1 (PP1) researchgate.netscielo.brmdpi.comnih.govpnas.orglu.sejustintimemedicine.comnih.gov. Insulin promotes GS activation by stimulating dephosphorylation, while glucagon promotes inactivation via phosphorylation frontiersin.orgjustintimemedicine.com.

Glycogen Phosphorylase (GP) is activated by phosphorylation, catalyzed by phosphorylase kinase, and inactivated by dephosphorylation by phosphorylase phosphatase scielo.brmdpi.comjustintimemedicine.comnih.gov. Glucagon and epinephrine (B1671497) activate GP through phosphorylation, whereas insulin promotes its inactivation via dephosphorylation frontiersin.orgjustintimemedicine.com.

Fructose-1,6-bisphosphatase (FBPase) activity can be suppressed by phosphorylation, as observed in certain physiological states justintimemedicine.com.

These PTMs directly influence enzyme activity by altering substrate binding affinity, catalytic efficiency, or conformational stability. For example, phosphorylation of GS converts it to a less active state, requiring higher concentrations of the allosteric activator G6P to achieve full activity nih.govpnas.org. Conversely, dephosphorylation by PP1 fully activates GS nih.gov. While not explicitly detailed for all this compound enzymes in the provided search results, PTMs can also affect enzyme localization within the cell, influencing substrate accessibility and pathway integration. For instance, some glycolytic enzymes have been noted to acquire non-glycolytic functions in the nucleus researchgate.net.

Data Tables

Table 1: Allosteric Regulation of Key this compound Metabolic Enzymes

| Enzyme Name | Allosteric Activators | Allosteric Inhibitors | Primary Effect of Activators | Primary Effect of Inhibitors |

| Phosphofructokinase-1 (PFK-1) | AMP, ADP, F-2,6-BP | ATP, Citrate, PEP, Acyl-CoA | Increases catalytic activity | Decreases catalytic activity |

| Fructose-1,6-bisphosphatase (FBPase) | ATP | AMP, F-2,6-BP | Increases catalytic activity | Decreases catalytic activity |

| Glycogen Synthase (GS) | Glucose-6-Phosphate | (Phosphorylation) | Increases catalytic activity | Decreases catalytic activity |

| Glycogen Phosphorylase (GP) | AMP, Pi | ATP, G6P, Glucose | Increases catalytic activity | Decreases catalytic activity |

Table 2: Hormonal Regulation of Glycogen Metabolism Enzymes via Phosphorylation

| Enzyme Name | Hormone | Effect on Phosphorylation | Effect on Enzyme Activity |

| Glycogen Synthase (GS) | Insulin | Dephosphorylation | Activation |

| Glucagon | Phosphorylation | Inhibition | |

| Glycogen Phosphorylase (GP) | Insulin | Dephosphorylation | Inhibition |

| Glucagon | Phosphorylation | Activation |

Table 3: Transcriptional Regulation of Key Gluconeogenic Enzymes

| Enzyme Name | Key Transcription Factors / Hormones | General Effect on Transcription |

| Glucose-6-phosphatase (G6Pase) | Insulin, Glucagon, Glucocorticoids, CREB, HNF4α, FoxO1, ChREBP, YY1, PGC-1α | Varies (Induction/Suppression) |

| PEPCK | Insulin, Glucagon, Glucocorticoids, CREB, HNF4α, FoxO1, PGC-1α | Varies (Induction/Suppression) |

Compound and Enzyme List

This compound Compounds:

Glucose-6-phosphate (G6P)

Fructose-6-phosphate (F6P)

Fructose-1,6-bisphosphate (F1,6BP)

Fructose-2,6-bisphosphate (F-2,6-BP)

Glucose-1-phosphate (G1P)

Phosphoenolpyruvate (PEP)

UDP-glucose

Inorganic phosphate (B84403) (Pi)

Other Metabolites:

ATP

ADP

AMP

Citrate

Acyl-CoA

NADH

NADPH

Enzymes and Proteins:

Phosphofructokinase-1 (PFK-1)

Phosphofructokinase-2 (PFK-2)

Fructose-1,6-bisphosphatase (FBPase)

Hexokinase (HK)

Glucokinase (GK)

Glucose-6-phosphatase (G6Pase)

Glycogen Synthase (GS) (GYS1, GYS2)

Glycogen Phosphorylase (GP) (PYGB, PYGM, PYGL)

Phosphoglucomutase

Pyruvate (B1213749) Kinase (PK)

Pyruvate carboxylase (PC)

PEPCK (Phosphoenolpyruvate carboxykinase)

Glucanotransferase (GT)

Glycogenin

Phosphorylase kinase

Phosphorylase phosphatase

Glycogen synthase kinase-3 (GSK-3)

Protein phosphatase 1 (PP1)

this compound isomerase (PGI)

Glucose-6-phosphate dehydrogenase (G6PDH)

HIF-1α (Hypoxia-inducible factor 1-alpha)

STAT3 (Signal transducer and activator of transcription 3)

HNF4α (Hepatocyte nuclear factor 4-alpha)

CREB (cAMP response element-binding protein)

FoxO1 (Forkhead box protein O1)

ChREBP (Carbohydrate-response element-binding protein)

YY1 (Yin Yang 1)

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha)

Msn2/4 (Stress response transcription factors in yeast)

Hormonal and Nutrient Sensing Pathways Influencing this compound Flux

The metabolic fate of glucose following cellular uptake is largely dictated by its phosphorylation to glucose-6-phosphate (G6P). This initial phosphorylation step is catalyzed by hexokinase (in most tissues) or glucokinase (in the liver and pancreatic beta-cells) and is largely irreversible, effectively trapping glucose within the cell nih.govvt.eduresearchgate.net. G6P then enters various metabolic pathways, including glycolysis, the pentose (B10789219) phosphate pathway, glycogen synthesis, and lipogenesis, making its flux a critical control point for cellular energy status and storage nih.gov.

Insulin and Glucagon Signaling Effects

Insulin and glucagon, secreted by the pancreatic islets, are the primary hormonal regulators of glucose metabolism, exerting opposing effects on this compound flux.

Insulin's Role: In conditions of high blood glucose, such as post-prandially, insulin is released. Insulin promotes the uptake of glucose into peripheral tissues like muscle and adipose tissue and stimulates glucose utilization and storage in the liver nih.govresearchgate.net. In the liver, insulin enhances glucokinase activity, thereby increasing the phosphorylation of glucose to G6P uoguelph.ca. This elevated G6P pool fuels glycolysis for energy production and is directed towards glycogen synthesis via activation of glycogen synthase vt.edunih.govnih.gov. Insulin generally promotes anabolic pathways, leading to the dephosphorylation and activation of key glycolytic enzymes such as pyruvate kinase wikipedia.orgjustintimemedicine.com.

Glucagon's Role: Conversely, when blood glucose levels fall, glucagon is secreted. Glucagon acts primarily on the liver to increase glucose production and release into the bloodstream. It achieves this by stimulating glycogenolysis (the breakdown of stored glycogen into glucose-1-phosphate, which is then converted to G6P) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) libretexts.orgnews-medical.netnih.gov. Glucagon signaling, often mediated by cyclic AMP (cAMP) and protein kinase A (PKA), leads to the phosphorylation and inactivation of enzymes that promote glucose utilization, such as phosphofructokinase-1 (PFK1) and pyruvate kinase, while activating enzymes involved in glucose production like glucose-6-phosphatase wikipedia.orglibretexts.orgmdpi.comquizlet.com. Glucagon also promotes the breakdown of fructose-2,6-bisphosphate, a potent activator of PFK1, thereby further inhibiting glycolysis wikipedia.orgnews-medical.net.

Table 1: Hormonal Regulation of Key Enzymes in this compound Metabolism

| Enzyme | Primary Role in this compound Metabolism | Insulin Effect (via Phosphorylation/Dephosphorylation) | Glucagon Effect (via Phosphorylation/Dephosphorylation) |

| Hexokinase/Glucokinase | Phosphorylates glucose to glucose-6-phosphate (G6P) | Promotes activity (e.g., by increasing glucokinase expression/activity) | Indirectly reduces flux by promoting glucose release from storage |

| Phosphofructokinase-1 (PFK1) | Catalyzes fructose-6-phosphate to fructose-1,6-bisphosphate (committed step of glycolysis) | Activates (e.g., indirectly via increased Fructose-2,6-bisphosphate) | Inhibits (e.g., via PKA inactivating PFK2, reducing Fructose-2,6-bisphosphate) |

| Glucose-6-phosphatase (G6Pase) | Dephosphorylates G6P to glucose (primarily in liver for release) | Inhibits activity | Activates activity (via PKA and CREB-mediated transcription) |

| Glycogen Synthase | Synthesizes glycogen from G6P (via G1P) | Activates (dephosphorylation) | Inhibits (phosphorylation) |

| Glycogen Phosphorylase | Breaks down glycogen to glucose-1-phosphate (G1P) | Inhibits (dephosphorylation) | Activates (phosphorylation via PKA) |

| Pyruvate Kinase | Catalyzes phosphoenolpyruvate to pyruvate (final step of glycolysis) | Activates (dephosphorylation) | Inhibits (phosphorylation) |

| 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK2/FBPase2) | Produces fructose-2,6-bisphosphate (activator of PFK1) and hydrolyzes it. | Promotes kinase activity (dephosphorylated state) | Promotes phosphatase activity (phosphorylated state) |

Glucose Sensing and Metabolic Adaptation

Beyond hormonal signaling, cells possess intrinsic mechanisms to sense circulating and intracellular glucose levels, which directly influence this compound flux.

In the liver, glucokinase serves as a critical glucose sensor. Its high Km (low affinity) for glucose means it is primarily active when glucose concentrations are high, such as after a meal. This facilitates the rapid phosphorylation of glucose to G6P, channeling it into pathways like glycogenesis and glycolysis nih.govnih.gov. Glucokinase expression and activity are themselves regulated by insulin (promoting expression) and glucagon (inhibiting expression) nih.gov.

Pancreatic beta-cells are specialized glucose sensors. Upon sensing elevated blood glucose, they take up glucose via GLUT transporters, metabolize it through glycolysis and subsequent pathways, leading to ATP production researchgate.net. This ATP increase modulates ATP-sensitive potassium channels (KATP), causing cell membrane depolarization, calcium influx, and ultimately, insulin secretion researchgate.net. Conversely, low glucose levels lead to reduced ATP production, KATP channel closure, and glucagon secretion from alpha-cells.

The central nervous system, particularly the hypothalamus, also plays a significant role in glucose sensing. Neurons and glial cells within the hypothalamus can detect changes in blood glucose, integrating this information to modulate peripheral glucose metabolism via the autonomic nervous system and endocrine signals e-enm.orgnih.gov. For instance, hypothalamic astrocytes can sense glucose, convert it to lactate (B86563), which is then utilized by adjacent neurons, influencing neuronal activity and counterregulatory responses to hypoglycemia nih.gov.

These glucose-sensing mechanisms, coupled with hormonal feedback loops, orchestrate metabolic adaptations. For example, a fed state with high glucose triggers insulin release and direct hepatic glucose sensing, leading to increased G6P phosphorylation and subsequent storage or utilization. Conversely, a fasting state with low glucose elicits glucagon release and reduced direct glucose sensing, promoting G6P release from hepatic stores or synthesis, thereby maintaining blood glucose levels.

List of Compounds Mentioned:

Glucose

Glucose-6-phosphate (G6P)

Glucose-1-phosphate (G1P)

Fructose-6-phosphate (F6P)

Fructose-1,6-bisphosphate (F1,6BP)

Fructose-2,6-bisphosphate (F2,6BP)

Phosphoenolpyruvate (PEP)

Pyruvate

Lactate

ATP

ADP

AMP

Citrate

NADPH

NADH

Free Fatty Acids (FFA)

Amino acids

UDP-N-Acetylglucosamine (UDP-GlcNAc)

Fructose-1,6-bisphosphatase (FBPase)

Phosphoenolpyruvate carboxykinase (PEPCK)

Glucose-6-phosphatase (G6Pase)

Hexokinase

Glucokinase

Phosphofructokinase-1 (PFK1)

Pyruvate kinase

Glycogen Synthase

Glycogen Phosphorylase

6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK2/FBPase2)

Carbohydrate Response Element Binding Protein (ChREBP)

Sterol Response Element-Binding Protein 1c (SREBP1c)

Protein Kinase A (PKA)

AMP-activated protein kinase (AMPK)

Mammalian target of rapamycin (B549165) (mTOR)

Sirtuins (SIRTs)

Forkhead box protein O1 (FOXO1)

Forkhead box protein O3 (FOXO3)

Insulin Receptor (InR)

Ras/MAPK pathway

Glutamine:fructose-6-phosphate transaminase (GFAT)

Glucosamine-6-phosphate (GlcN-6P)

Glutamate (B1630785) (Glu)

Retinol saturase

V. Advanced Methodologies for Investigating Phosphoglucose Metabolic Flux

Principles and Applications of Metabolic Flux Analysis (MFA)

Analytical Techniques for Metabolite Isotopic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) have emerged as powerful, high-sensitivity methods for analyzing metabolic flux. These techniques are particularly adept at separating and quantifying isotopically labeled metabolites, such as those derived from ¹³C-labeled glucose, which are essential for tracing metabolic pathways jove.comfrontiersin.orgoup.comosti.govnih.govcreative-proteomics.com.

Computational Modeling and Statistical Analysis of Flux Data

Interpreting the complex data generated by isotopic labeling experiments necessitates the use of computational modeling and rigorous statistical analysis.

Flux Balance Analysis (FBA) is a prominent constraint-based modeling approach widely employed to simulate cellular metabolism and predict metabolic flux distributions plos.orgeares.orgwikipedia.orgoup.combiorxiv.orgpnas.orgnih.govbiosynsis.com. FBA utilizes stoichiometric information of biochemical reactions and applies optimization principles (e.g., maximizing biomass production or ATP yield) to determine feasible flux states under given constraints. This method allows for the quantitative prediction of intracellular reaction rates without requiring detailed enzyme kinetic parameters, making it applicable to large-scale metabolic networks wikipedia.orgoup.com. Computational tools like COBRApy facilitate the implementation of FBA and other analyses like Flux Variability Analysis (FVA) to explore metabolic pathway capacities and flexibility eares.org.

Statistical analysis is integral to metabolic flux analysis (MFA), particularly for ¹³C-MFA. It is used to assess the goodness of fit between experimental data and model predictions, and to quantify the confidence intervals for the estimated fluxes biosynsis.comresearchgate.net. Techniques such as Monte Carlo simulations are employed to evaluate uncertainties arising from experimental measurements and model parameters d-nb.info. Advanced approaches like COMPLETE-MFA integrate data from multiple parallel labeling experiments to improve flux precision and observability, leading to more robust quantitative assessments nih.gov. The integration of computational models with statistical analysis provides a framework for translating raw metabolomic data into meaningful insights about metabolic flux distribution nih.govembopress.org.

Quantitative Assessment of Phosphoglucose Flux Distribution

The quantitative assessment of this compound flux distribution involves tracing the flow of carbon from labeled substrates through metabolic pathways and calculating the relative contributions of these pathways.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is the predominant technique for this purpose. It involves feeding cells with ¹³C-labeled substrates (e.g., ¹³C-glucose) and then measuring the distribution of ¹³C labels in intracellular metabolites using analytical methods like LC-MS/MS or GC-MS oup.combiosynsis.comembopress.orgcreative-proteomics.comresearchgate.net. The ¹³C labeling patterns are then analyzed using mathematical models that incorporate metabolic network stoichiometry and known reaction kinetics to determine the rates of individual reactions and the flux distribution across pathways creative-proteomics.comresearchgate.net.

For instance, studies analyzing glucose metabolism have quantified the flux distribution between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. In Escherichia coli, experiments using ¹³C-labeled glucose have indicated that approximately 75% of glucose uptake is metabolized via glycolysis, while 23% proceeds through the pentose phosphate pathway shimadzu.com. Another study on yeast reported that about 24% of consumed glucose was catabolized via the pentose phosphate pathway oup.com. These quantitative assessments are crucial for understanding how cellular conditions, genetic modifications, or environmental changes alter the flow of carbon through pathways involving this compound.

The accuracy of these quantitative assessments is influenced by experimental design, including the choice of ¹³C tracers and analytical methods, as well as the robustness of the statistical analysis applied to the flux data researchgate.netd-nb.infonih.gov.

Vi. Role of Phosphoglucose Metabolism in Disease Mechanisms

Dysregulation of Phosphoglucose Metabolism in Neoplasia

The metabolic landscape of cancer cells is profoundly altered to support their relentless proliferation and survival. A key feature of this reprogramming is the dysregulation of glucose metabolism, where this compound intermediates play a central role. This section explores how the metabolism of this compound is rewired in cancer, contributing to its aggressive phenotype.

Enhanced Glycolytic Flux (Warburg Effect) and Glucose-6-Phosphate Utilization

A hallmark of many cancer cells is the "Warburg effect," a phenomenon characterized by a high rate of glycolysis and lactate (B86563) production, even in the presence of ample oxygen (aerobic glycolysis). mdpi.comd-nb.info This metabolic shift is not merely a consequence of defective mitochondria but a deliberate reprogramming that offers several advantages to tumor cells. While oxidative phosphorylation generates more ATP per molecule of glucose, the rapid, albeit less efficient, ATP production from glycolysis is thought to support the high energy demands of fast-growing cells. d-nb.inforupress.org

Central to this metabolic reprogramming is the fate of Glucose-6-phosphate (G6P) , the first product of glucose phosphorylation. In cancer cells, G6P stands at a critical metabolic junction, from which its flux can be directed into several key pathways essential for tumorigenesis. rupress.org The upregulation of glucose transporters, such as GLUT1 and GLUT3, and the enzyme hexokinase, which converts glucose to G6P, ensures a steady supply of this crucial intermediate. mdpi.comnih.gov

From G6P, the carbon skeletons can be channeled down the glycolytic pathway to generate pyruvate (B1213749) and subsequently lactate. mdpi.com This enhanced glycolytic flux provides not only ATP but also a plethora of metabolic intermediates that fuel various biosynthetic pathways necessary for creating new biomass, including the synthesis of amino acids and lipids. rupress.org Genetic disruption of the enzyme This compound Isomerase (PGI) , which converts G6P to fructose-6-phosphate (B1210287), has been shown to completely abolish the Warburg effect, leading to a drastic reduction in glucose consumption and lactate secretion. mdpi.comoncotarget.com This highlights the pivotal role of the initial steps of glycolysis in establishing the cancer-associated metabolic phenotype.

The dysregulation is often driven by oncogenes (like MYC and activated PI3K/AKT signaling) and the loss of tumor suppressors (like p53), which transcriptionally upregulate glycolytic enzymes and glucose transporters. nih.govnih.govfrontiersin.org

Role of this compound Isomerase in Tumor Progression and Metastasis

This compound Isomerase (PGI) , also known as phosphohexose isomerase (PHI) or glucose-6-phosphate isomerase (GPI), is a crucial glycolytic enzyme that catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. wikipedia.orgaacrjournals.org Beyond its intracellular "housekeeping" role in metabolism, PGI has been identified as a moonlighting protein with significant extracellular functions that contribute to cancer progression. wikipedia.org When secreted by tumor cells, it is known as Autocrine Motility Factor (AMF) , a cytokine that stimulates cell motility, invasion, and metastasis. nih.govresearchgate.netspandidos-publications.com

Increased expression of PGI/AMF has been observed in a wide array of human cancers, including colorectal, breast, lung, and glioblastoma, and is often correlated with advanced disease and poor prognosis. wikipedia.orgspandidos-publications.comspandidos-publications.commdpi.com Research findings have elucidated several mechanisms by which PGI/AMF promotes malignancy:

Enhanced Motility and Invasion: As AMF, the secreted protein binds to its receptor, gp78 (also known as AMFR), initiating signaling cascades that promote cell migration. aacrjournals.orgspandidos-publications.com Studies have shown that silencing PGI/AMF expression in fibrosarcoma and glioblastoma cells markedly inhibits their motility and invasive capabilities. aacrjournals.orgspandidos-publications.com Conversely, overexpression of PGI in colon cancer cells enhances their in vitro invasion and leads to the formation of large tumors and liver metastases in animal models. spandidos-publications.com

Epithelial-Mesenchymal Transition (EMT): PGI/AMF has been implicated in promoting EMT, a process where epithelial cells acquire mesenchymal characteristics, enabling them to detach from the primary tumor and metastasize. researchgate.net

Regulation by Hypoxia: Tumor hypoxia, a common feature of the tumor microenvironment, further enhances the malignant role of PGI. Hypoxia induces the expression of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that upregulates PGI/AMF expression. nih.gov This not only increases the flow through the glycolytic pathway for anaerobic energy generation but also enhances cancer cell motility. nih.govspandidos-publications.com

These dual functions make PGI a key player in linking altered metabolism directly to the invasive and metastatic phenotype of cancer cells.

| Research Finding on PGI/AMF in Cancer | Cancer Type | Key Outcome | Reference |

| Overexpression of PGI | Colon Cancer | Enhanced in vitro invasion and in vivo liver metastasis. | spandidos-publications.com |

| Silencing of PGI/AMF | Fibrosarcoma | Induced mesenchymal-to-epithelial transition (MET), inhibiting motility and invasion. | aacrjournals.org |

| Hypoxia-induced upregulation of PGI/AMF | Breast Carcinoma | Enhanced cancer cell motility. | nih.gov |

| Silencing of PGI/AMF | Glioblastoma | Reduced cell migration and tumorsphere formation. | spandidos-publications.com |

Pentose (B10789219) Phosphate (B84403) Pathway Contribution to Cancer Cell Proliferation and Oxidative Stress Management

The Pentose Phosphate Pathway (PPP) is another major branch of glucose metabolism originating from glucose-6-phosphate. In cancer cells, the flux of G6P is often diverted into the PPP to meet the high anabolic and redox demands of rapid proliferation. nih.govnih.gov The PPP consists of two main branches: the oxidative and non-oxidative phases.

The oxidative branch is particularly critical for cancer cells as it generates NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). nih.govmdpi.com NADPH serves two vital functions:

Reductive Biosynthesis: It provides the reducing power necessary for the synthesis of fatty acids and nucleotides, which are essential building blocks for new cells. rupress.orgbiomolther.org

Antioxidant Defense: NADPH is crucial for regenerating reduced glutathione (B108866), a primary antioxidant that detoxifies reactive oxygen species (ROS). Cancer cells often experience high levels of oxidative stress due to their accelerated metabolism and other factors; the PPP-derived NADPH helps them to survive these otherwise toxic conditions. nih.govnih.gov

The non-oxidative branch of the PPP produces ribose-5-phosphate (B1218738) , a precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). rupress.orgresearchgate.net This is indispensable for rapidly dividing cells that need to replicate their genome and increase their transcriptional and translational machinery.

Growing evidence indicates that many human cancers exhibit higher PPP flux. nih.gov The enzymes of the PPP, such as Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD), are often upregulated in tumors and their activity is linked to cell proliferation and resistance to oxidative stress. nih.govmdpi.com For instance, under conditions of oxidative stress, cancer cells can increase glucose flux through the PPP to generate more NADPH for antioxidant defense. nih.gov This metabolic plasticity provides a significant survival advantage and supports the continued growth and proliferation of tumors. nih.govmdpi.com

This compound Metabolism in Inherited Metabolic Disorders

Defects in the enzymes that metabolize this compound can lead to a group of rare genetic conditions known as inherited metabolic disorders. These disorders disrupt the normal processing of glucose, leading to a range of clinical manifestations affecting various tissues, including muscle, liver, and red blood cells.

Impaired Phosphoglucomutase Activity and Glycogen (B147801) Storage Diseases

Phosphoglucomutase (PGM) is the enzyme responsible for the interconversion of glucose-1-phosphate and glucose-6-phosphate. This reaction is a critical step in both the breakdown of glycogen (glycogenolysis) and its synthesis (glycogenesis). A deficiency in the PGM1 isoform leads to a rare, complex inherited disorder.

Previously classified as Glycogen Storage Disease Type XIV (GSD XIV), this condition is now also recognized as a congenital disorder of glycosylation (PGM1-CDG), reflecting its multifaceted nature. researchgate.netwikipedia.org The impaired activity of PGM1 disrupts glycogen metabolism in two primary ways:

Blocked Glycogenolysis: The inability to efficiently convert glucose-1-phosphate (the product of glycogen phosphorylase) to glucose-6-phosphate traps glucose units derived from glycogen, preventing their entry into glycolysis for energy production. This leads to a block in muscle glycogenolysis, with symptoms that can mimic McArdle disease (GSD V), such as exercise intolerance, muscle fatigue, cramps, and rhabdomyolysis (breakdown of muscle tissue). nih.gov

Impaired Glycogen Synthesis: The reverse reaction, converting G6P to G1P, is necessary to provide the substrate for glycogen synthase. Therefore, severe PGM1 deficiency may also limit the ability of cells to synthesize and store glycogen, potentially leading to low-normal muscle glycogen levels. nih.gov

Patients with PGM1 deficiency can present with a wide spectrum of symptoms. Some individuals experience isolated muscle-related issues in adulthood, while others present in infancy with a multisystem disease that can include liver dysfunction, hypoglycemia, and developmental abnormalities. researchgate.net

| Disorder | Deficient Enzyme | Primary Metabolic Block | Key Clinical Features (Muscle/Liver) |

| PGM1 Deficiency (GSD XIV/PGM1-CDG) | Phosphoglucomutase 1 | Interconversion of Glucose-1-Phosphate and Glucose-6-Phosphate | Exercise intolerance, rhabdomyolysis, hepatopathy, hypoglycemia. |

| GSD Type VI (Hers Disease) | Liver Glycogen Phosphorylase | Glycogenolysis | Hepatomegaly, ketotic hypoglycemia, growth delay. amegroups.org |

| GSD Type III (Cori Disease) | Glycogen Debranching Enzyme | Glycogenolysis | Hepatomegaly, hypoglycemia, myopathy, cardiomyopathy. amegroups.orgresearchgate.net |

Deficiencies in this compound Isomerase and Associated Conditions

This compound Isomerase (PGI) deficiency is a rare autosomal recessive disorder caused by mutations in the GPI gene. medlineplus.govnih.gov This condition primarily affects red blood cells, although in some severe cases, neurological impairment is also observed. medlineplus.govmedlineplus.gov

The primary consequence of PGI deficiency is chronic nonspherocytic hemolytic anemia . medlineplus.govmhmedical.com Red blood cells rely exclusively on glycolysis for their energy supply (ATP). The impaired function of PGI disrupts this vital pathway. mhmedical.com The resulting imbalance in glycolytic intermediates and reduced energy production compromises the structural integrity of the red blood cell membrane, leading to its premature destruction (hemolysis). medlineplus.gov

Clinical features of PGI deficiency can vary in severity:

Mild to Severe Hemolytic Anemia: This can cause pallor, fatigue, jaundice, and an enlarged spleen (splenomegaly). medlineplus.govmedlineplus.gov

Hemolytic Crises: Infections can trigger episodes of more severe hemolysis. medlineplus.gov

Neurological Impairment: A small percentage of individuals with PGI deficiency also exhibit neurological problems, such as intellectual disability and ataxia (difficulty with coordinating movements). medlineplus.govmedlineplus.gov The mechanism is thought to involve the breakdown of the PGI protein, which also functions as neuroleukin, a neurotrophic factor. wikipedia.orgmedlineplus.gov

Hydrops Fetalis: In the most severe cases, the anemia is so profound that it is incompatible with life, leading to hydrops fetalis (abnormal fluid accumulation in the fetus) and neonatal death. nih.gov

PGI deficiency is the third most common red blood cell glycolytic enzymopathy, after pyruvate kinase deficiency and glucose-6-phosphate dehydrogenase deficiency. nih.govmhmedical.com

Glucose-6-Phosphate Dehydrogenase Deficiency and its Implications